Cas no 86-96-4 (Benzoyleneurea)
Benzoyleneurea Chemical and Physical Properties
Names and Identifiers
-
- Quinazoline-2,4(1H,3H)-dione
- Benzoyleneurea, [2,4-(1H,3H)-Quinazolinedione]
- 2,4-dihydroxy quinazoline
- (1h,3h)quinazolinedione-2,4
- 2,4-dioxotetrahydroquinazoline
- 2,4-quinazolinedione
- 2-keto-4-quinazolinone
- benzouracil
- 1H-QUINAZOLINE-2,4-DIONE
- 2,4-DIKETOTETRAHYDROQUINAZOLINE
- 2,4(1H,3H)-QUINAZOLINEDIONE
- Quinazoline-2,4-dione
- (1H,3H)-quinazoline-2,4-dione
- quinazolinedione
- Benzoyleneurea
- 1H,3H-quinazoline-2,4-dione
- 2,4-dioxo-1,2,3,4-tetrahydroquinazoline
- 4-Dihydroxy quinazoline
- ghko
- quinazolin-2,4(1H,3H)-dione
- Quinazolin-2,4-dione
- Quinazoline-2,4-diol
- 1,2,3,4-tetrahydro-2,4-dioxoquinazoline
- (1H,3H)Quinazoline dione-2,4
- BBL025915
- SMR000439476
- AM20041255
- (1H,3H)Quinazoline dione-2,4 [French]
- Q27252014
- 4-hydroxyquinazolone
- DTXSID30235343
- hydroxyquinazolinone
- AC-3003
- HMS1759I11
- HY-N7089
- SDCCGMLS-0065795.P001
- PDSP1_000044
- 2,3H)-Quinazolinedione
- Maybridge1_000647
- LS-140105
- 1,2,3,4-Tetrahydroquinazoline-2,4-dione
- BP-12382
- STK336418
- AI3-28016
- benzoylene urea
- s5166
- (1H )-Quinazolin-2,4-dione
- NSC2108
- 2,4(1H,3H)-Quinazalinendione
- 86-96-4
- BENZOYLENUREA
- CCG-266295
- InChI=1/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12
- HMS2803E07
- F1962-0235
- MLS000762991
- 18K00A531C
- WLN: T66 BMVMVJ
- 2,4-QUINAZOLINEDIOL
- (1H,4
- PDSP2_000044
- 2,4(1H, 3H)-Quinazolinedione
- Z57177786
- EINECS 201-712-6
- AB00174126-06
- NSC 2108
- (1H,3H)-quinazolin-2,4-dion
- AKOS003615369
- FT-0622755
- UNII-18K00A531C
- NCGC00246521-01
- Y-THYMINE
- D06XVV
- 1094158-39-0
- 2.4(1H,3H)-Quinazolinedione
- Fenazaquin metabolite NN5
- 1,3,4-Tetrahydroquinazoline-2,4-dione
- BB 0305523
- AH-740/03933012
- CHEMBL421646
- NSC-2108
- Oprea1_764687
- 1H-Quinazoline-2,4-dione (Benzoylenurea)
- VU0350055-3
- BDBM50106196
- 2,4-Dihydroxyquinazoline
- SY003536
- HMS543F09
- CS-0008444
- hydroxyquinazolone
- SCHEMBL37945
- FS-2867
- 2,4(1H,-3H)-quinazolinedione
- quinazolin-2,4-diol
- F3173-0012
- EN300-17895
- Urea, benzoylene-
- STK574725
- B3381
- Benzoyleneurea, 97%
- MFCD00006699
- AKOS000120498
- 2-Hydroxy-3,4-dihydroquinazolin-4-one
- yT
- L3N
- CHEBI:198582
- NS00010197
- 1~{H}-quinazoline-2,4-dione
- 4-hydroxy-3H-quinazolin-2-one
- quinazoline, 2,4-hydroxy-
- DB-001067
- DB-335468
-
- MDL: MFCD00006699
- Inchi: 1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
- InChI Key: SDQJTWBNWQABLE-UHFFFAOYSA-N
- SMILES: O=C1NC2C(=CC=CC=2)C(=O)N1
- BRN: 383776
Computed Properties
- Exact Mass: 162.04300
- Monoisotopic Mass: 162.042927
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: nothing
Experimental Properties
- Color/Form: Powder
- Density: 1.3264 (rough estimate)
- Melting Point: 354°C(lit.)
- Boiling Point: 288.82°C (rough estimate)
- Flash Point: 491.9 °C at 760 mmHg
- Refractive Index: 1.5770 (estimate)
- Solubility: ammonium hydroxide: soluble10mg/mL
- PSA: 65.72000
- LogP: 0.21640
- λmax: 217(EtOH)(lit.)
- Solubility: Soluble in alcohol, insoluble in water
Benzoyleneurea Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303
- Warning Statement: P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Safety Instruction: S24/25-S22
- RTECS:VA1390000
- Storage Condition:Sealed in dry,Room Temperature
Benzoyleneurea Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzoyleneurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 142026-25G |
Benzoyleneurea |
86-96-4 | 25g |
¥1320.82 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 142026-100G |
Benzoyleneurea |
86-96-4 | 100g |
¥3330.77 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q824803-500g |
Quinazoline-2,4(1H,3H)-dione |
86-96-4 | ≥95% | 500g |
804.00 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003536-5g |
2,4(1H,3H)-Quinazolinedione |
86-96-4 | ≥98% | 5g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003536-10g |
2,4(1H,3H)-Quinazolinedione |
86-96-4 | ≥98% | 10g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003536-25g |
2,4(1H,3H)-Quinazolinedione |
86-96-4 | ≥98% | 25g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003536-100g |
2,4(1H,3H)-Quinazolinedione |
86-96-4 | ≥98% | 100g |
¥102.00 | 2025-04-12 | |
| TRC | B207720-5g |
Benzouracil |
86-96-4 | 5g |
$ 52.00 | 2023-04-19 | ||
| TRC | B207720-25 g |
Benzouracil |
86-96-4 | 25g |
$ 120.00 | 2022-01-12 | ||
| TRC | B207720-50 g |
Benzouracil |
86-96-4 | 50g |
$ 200.00 | 2022-01-12 |
Benzoyleneurea Production Method
Production Method 1
Production Method 2
1.2 Reagents: Oxygen
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 3
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Sodium hydroxide ; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Production Method 14
Production Method 15
Production Method 16
Production Method 17
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ; 15 min, 110 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ; 15 min, reflux
3.2 Reagents: Acetic acid ; acidified
Production Method 18
Production Method 19
Production Method 20
Production Method 21
Production Method 22
Production Method 23
Production Method 24
Production Method 25
Production Method 26
1.2 Reagents: Sodium hydroxide ; cooled; 12 h, cooled
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 7
Production Method 27
Production Method 28
Production Method 29
Benzoyleneurea Raw materials
- Sodium cyanate
- Anthranilonitrile
- Di-tert-butyl dicarbonate
- Isatoic anhydride
- 2-Nitrobenzamide
- Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester
- 4H-3,1-Benzoxazine-2-carboxylicacid, 4-oxo-, ethyl ester
- Potassium cyanate
- benzene-1,2-dicarboxamide
- Urea
- N,N'-Carbonyldiimidazole
- 2-Aminobenzamide
Benzoyleneurea Preparation Products
Benzoyleneurea Suppliers
Benzoyleneurea Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on Benzoyleneurea
Professional Introduction to Benzoyleneurea (CAS No. 86-96-4)
Benzoyleneurea, with the chemical formula C₆H₅CONH₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 86-96-4, identifies it as a well-characterized substance with diverse applications. This introduction delves into the properties, synthesis, and emerging applications of Benzoyleneurea, emphasizing its role in contemporary scientific advancements.
The molecular structure of Benzoyleneurea consists of a benzoyl group attached to a urea moiety. This unique arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The benzoyl group, characterized by its electron-withdrawing nature, enhances the compound's ability to participate in nucleophilic substitution reactions, while the urea moiety provides a site for further functionalization.
In recent years, Benzoyleneurea has garnered attention for its potential in medicinal chemistry. Researchers have explored its utility as a building block in the development of novel therapeutic agents. For instance, studies have demonstrated its role in synthesizing derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's versatility and its promise in addressing various health challenges.
The synthesis of Benzoyleneurea typically involves the condensation of benzoyl chloride with ammonia or an amine derivative. This reaction yields the desired product with high yield and purity under controlled conditions. Advances in synthetic methodologies have further refined this process, enabling more efficient and scalable production. Such improvements are crucial for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing.
One of the most intriguing aspects of Benzoyleneurea is its application in polymer chemistry. The compound's ability to form stable urea linkages makes it an excellent candidate for creating cross-linked polymers with tailored properties. These polymers find applications in drug delivery systems, where their biodegradability and controlled release characteristics are highly valued. Recent research has even explored its use in developing smart materials that respond to environmental stimuli, opening new avenues for innovation.
Furthermore, Benzoyleneurea has been investigated for its role in agrochemical formulations. Its derivatives have shown promise as herbicides and fungicides due to their ability to interact with biological targets in plants. This application is particularly significant in the context of sustainable agriculture, where there is a growing need for environmentally friendly solutions to pest management.
The chemical reactivity of Benzoyleneurea also makes it a valuable tool in analytical chemistry. Its derivatives can be used as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Such compounds are essential in pharmaceuticals, where the biological activity often depends on the specific stereochemistry of the molecule.
Recent studies have also delved into the spectroscopic properties of Benzoyleneurea and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate their structures and understand their behavior under different conditions. These insights are crucial for optimizing synthetic routes and predicting the properties of newly developed compounds.
The future prospects of Benzoyleneurea are vast and multifaceted. Ongoing research aims to expand its applications into areas such as materials science and nanotechnology. For instance, researchers are exploring its potential use in creating conductive polymers and organic semiconductors, which could revolutionize electronic devices.
In conclusion, Benzoyleneurea (CAS No. 86-96-4) is a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical properties make it an invaluable intermediate in pharmaceuticals, polymers, agrochemicals, and analytical chemistry. As research continues to uncover new applications and refine synthetic methodologies, the importance of Benzoyleneurea is set to grow even further.
86-96-4 (Benzoyleneurea) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)